molecular formula C13H16 B14237816 (3,4-Dimethylpenta-1,3-dien-1-yl)benzene CAS No. 219489-19-7

(3,4-Dimethylpenta-1,3-dien-1-yl)benzene

Cat. No.: B14237816
CAS No.: 219489-19-7
M. Wt: 172.27 g/mol
InChI Key: QCIFYLQJYFFVKG-UHFFFAOYSA-N
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Description

(3,4-Dimethylpenta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C13H16. It is characterized by a benzene ring substituted with a (3,4-dimethylpenta-1,3-dien-1-yl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylpenta-1,3-dien-1-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,4-dimethylpenta-1,3-dien-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylpenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 and H2SO4 for nitration, SO3 and H2SO4 for sulfonation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

(3,4-Dimethylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3,4-dimethylpenta-1,3-dien-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the conjugated diene system, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethylpenta-1,2-dien-3-yl)benzene: Similar structure but different position of double bonds.

    (3,4-Dimethylhex-1,3-dien-1-yl)benzene: Similar structure with an additional carbon in the alkyl chain.

    (3,4-Dimethylpenta-1,3-dien-1-yl)toluene: Similar structure with a methyl group on the benzene ring.

Uniqueness

(3,4-Dimethylpenta-1,3-dien-1-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the conjugated diene system and the electron-donating methyl groups make it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

219489-19-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3,4-dimethylpenta-1,3-dienylbenzene

InChI

InChI=1S/C13H16/c1-11(2)12(3)9-10-13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

QCIFYLQJYFFVKG-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C=CC1=CC=CC=C1)C

Origin of Product

United States

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